molecular formula C20H17ClN6OS B11439204 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea

3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea

Cat. No.: B11439204
M. Wt: 424.9 g/mol
InChI Key: JJPPJKKNDOIRPH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazolopyrimidine moiety and the chlorophenyl group suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,6-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the triazolopyrimidine derivative with 2-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or the triazolopyrimidine ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazolopyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The triazolopyrimidine moiety is known for its biological activity, and the compound could be screened for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for drug development. Its structure suggests potential interactions with various biological targets, making it a candidate for further optimization and testing.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazolopyrimidine moiety could bind to specific sites on proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]urea: Similar structure but with a simpler sulfanyl group.

    3-(2-Chlorophenyl)-1-[4-(triazolyl)phenyl]urea: Contains a triazole ring instead of the triazolopyrimidine moiety.

    3-(2-Chlorophenyl)-1-[4-(pyrimidinyl)phenyl]urea: Contains a pyrimidine ring instead of the triazolopyrimidine moiety.

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-1-[4-({5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}sulfanyl)phenyl]urea lies in its combination of functional groups, particularly the triazolopyrimidine moiety and the sulfanyl group. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClN6OS

Molecular Weight

424.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]phenyl]urea

InChI

InChI=1S/C20H17ClN6OS/c1-12-13(2)24-19-22-11-23-27(19)18(12)29-15-9-7-14(8-10-15)25-20(28)26-17-6-4-3-5-16(17)21/h3-11H,1-2H3,(H2,25,26,28)

InChI Key

JJPPJKKNDOIRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)SC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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